![molecular formula C9H4ClFN2O3 B1468856 5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1341055-45-5](/img/structure/B1468856.png)
5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
5-Chloro-2-fluorophenylboronic acid is a chemical compound with the molecular formula ClC6H3(F)B(OH)2 . It is used as a reactant in various chemical reactions such as Suzuki cross-coupling reactions, synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, synthesis of kinesin spindle protein inhibitors, and GABA α2/3 agonist preparation .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-fluorophenylboronic acid is represented by the linear formula ClC6H3(F)B(OH)2 . Its molecular weight is 174.37 .Chemical Reactions Analysis
5-Chloro-2-fluorophenylboronic acid is a reactant involved in various chemical reactions. These include Suzuki cross-coupling reactions, synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, synthesis of kinesin spindle protein inhibitors, and GABA α2/3 agonist preparation .Physical And Chemical Properties Analysis
5-Chloro-2-fluorophenylboronic acid is a solid substance with a melting point of 122-127 °C (lit.) .Scientific Research Applications
Synthesis and Characterization
A wide range of 1,3,4-oxadiazole derivatives, including compounds closely related to 5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, have been synthesized and characterized, showcasing the chemical versatility and potential applications of these compounds in various domains. The synthesis processes typically involve multistep reactions, including esterification, cyclization, and substitution reactions, to introduce various functional groups that confer desired physical and chemical properties to the compounds (Shi et al., 2000); (Bhat et al., 2016).
Biological Activities
Research has shown that 1,3,4-oxadiazole derivatives exhibit a broad spectrum of biological activities. Some studies have focused on evaluating the antimicrobial properties of these compounds against a variety of bacterial and fungal strains. For instance, derivatives have been reported to show significant potency against armyworms, highlighting their potential as insecticidal agents (Shi et al., 2000). Other studies have emphasized their anticancer properties, with certain compounds displaying cytotoxic activity against various cancer cell lines, suggesting their potential application in cancer therapy (Adimule et al., 2014).
Material Science Applications
In the realm of material science, 1,3,4-oxadiazole derivatives have been investigated for their optical and electronic properties. For example, certain compounds have been identified as promising for optoelectronic applications due to their nonlinear optical characteristics, potentially useful in the development of optical limiters and photonic devices (Chandrakantha et al., 2011).
Safety and Hazards
properties
IUPAC Name |
5-(5-chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClFN2O3/c10-4-1-2-6(11)5(3-4)8-12-7(9(14)15)13-16-8/h1-3H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGJEADFOUAEKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NO2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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